Vegfr-2-IN-31

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vegfr-2-IN-31 is a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). This compound has shown significant efficacy in inhibiting the proliferation of cancer cells, particularly in prostate cancer. It works by blocking the VEGFR-2 signaling pathway, which is crucial for angiogenesis, the process by which new blood vessels form from pre-existing ones. This makes this compound a promising candidate for anti-cancer therapies .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr-2-IN-31 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the necessary substituents. The synthetic route typically involves:

Formation of the core structure: This is usually achieved through a series of condensation reactions.

Functionalization: Introduction of various functional groups to enhance the inhibitory activity against VEGFR-2. This step often involves reactions such as alkylation, acylation, and halogenation.

Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The use of high-throughput screening methods ensures that the final product meets the required standards for pharmaceutical applications .

化学反応の分析

Types of Reactions

Vegfr-2-IN-31 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

科学的研究の応用

Vegfr-2-IN-31 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the inhibition of receptor tyrosine kinases.

Biology: Investigated for its role in inhibiting angiogenesis and its effects on endothelial cell proliferation and migration.

Medicine: Explored as a potential therapeutic agent for treating various cancers, particularly those that are highly vascularized, such as prostate cancer.

作用機序

Vegfr-2-IN-31 exerts its effects by binding to the VEGFR-2 receptor, preventing the binding of vascular endothelial growth factor (VEGF). This inhibits the dimerization and autophosphorylation of the receptor, blocking downstream signaling pathways involved in cell proliferation, migration, and survival. Key pathways affected include the phospholipase C gamma-protein kinase C (PLCγ-PKC), TSAd-Src-phosphoinositide 3-kinase-Akt (PI3K-Akt), and SHB-focal adhesion kinase-paxillin (FAK-paxillin) pathways .

類似化合物との比較

Similar Compounds

Sorafenib: Another VEGFR-2 inhibitor used in cancer therapy.

Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor.

Axitinib: A selective inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3.

Uniqueness

Vegfr-2-IN-31 is unique in its high specificity and potency against VEGFR-2, making it particularly effective in inhibiting angiogenesis. Compared to similar compounds, this compound has shown superior efficacy in preclinical studies, particularly in prostate cancer models .

生物活性

Vegfr-2-IN-31 is a compound that acts as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is pivotal in angiogenesis, the process through which new blood vessels form from pre-existing ones. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.

VEGFR-2 is primarily activated by its ligand, VEGF-A, leading to a cascade of signaling events that promote endothelial cell proliferation, migration, and survival. The activation of VEGFR-2 engages several downstream pathways, including the phospholipase C-gamma (PLCγ) pathway and the mitogen-activated protein kinase (MAPK) pathway, which are crucial for angiogenesis . this compound inhibits this receptor's activity, thereby blocking these pathways and reducing angiogenic responses.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits VEGFR-2 kinase activity. For instance, a study showed that this compound significantly reduced VEGF-induced endothelial cell proliferation and migration in cultured cells. The inhibition of tube formation in Matrigel assays further supports its anti-angiogenic potential .

| Study Type | Observation | Result |

|---|---|---|

| In Vitro | Endothelial cell proliferation | Significant reduction |

| In Vitro | Migration assays | Significant inhibition |

| In Vitro | Tube formation in Matrigel | Marked decrease |

In Vivo Studies

In animal models, this compound has been shown to inhibit tumor growth by blocking angiogenesis. For example, mice treated with this compound exhibited reduced tumor vascularization and size compared to control groups. This effect was attributed to decreased levels of circulating endothelial progenitor cells (CEPs), which are essential for tumor angiogenesis .

Case Studies

- Renal Cell Carcinoma Model : In a study utilizing a renal cell carcinoma model, the administration of this compound led to a 26% reduction in mean organ weight due to decreased metastasis formation. The findings indicated that targeting VEGFR-2 could effectively limit tumor spread by disrupting its vascular supply .

- Breast Cancer Model : Another case study focused on breast cancer xenografts demonstrated that treatment with this compound resulted in significant tumor shrinkage and reduced microvessel density, indicating effective inhibition of angiogenesis .

Potential Therapeutic Applications

Given its mechanism of action and observed efficacy in preclinical studies, this compound holds promise for therapeutic applications in various conditions characterized by pathological angiogenesis, such as:

- Cancer : Targeting VEGFR-2 can be particularly beneficial in solid tumors where angiogenesis plays a crucial role in tumor growth and metastasis.

- Ocular Diseases : Conditions like age-related macular degeneration (AMD) may benefit from anti-VEGFR therapies to reduce abnormal blood vessel growth.

特性

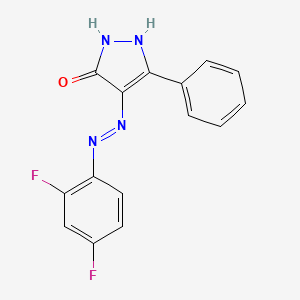

分子式 |

C15H10F2N4O |

|---|---|

分子量 |

300.26 g/mol |

IUPAC名 |

4-[(2,4-difluorophenyl)diazenyl]-5-phenyl-1,2-dihydropyrazol-3-one |

InChI |

InChI=1S/C15H10F2N4O/c16-10-6-7-12(11(17)8-10)18-20-14-13(19-21-15(14)22)9-4-2-1-3-5-9/h1-8H,(H2,19,21,22) |

InChIキー |

WDWLPDDXHSDZFZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NN2)N=NC3=C(C=C(C=C3)F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。